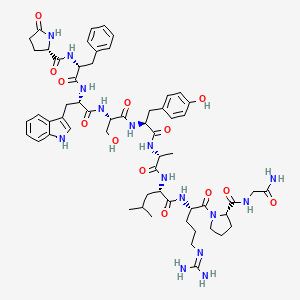

LHRH, Phe(2)-Ala(6)-

描述

属性

IUPAC Name |

(2S)-N-[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H79N15O13/c1-32(2)25-42(53(82)68-41(15-9-23-63-59(61)62)58(87)74-24-10-16-47(74)57(86)65-30-48(60)77)69-50(79)33(3)66-52(81)43(27-35-17-19-37(76)20-18-35)71-56(85)46(31-75)73-55(84)45(28-36-29-64-39-14-8-7-13-38(36)39)72-54(83)44(26-34-11-5-4-6-12-34)70-51(80)40-21-22-49(78)67-40/h4-8,11-14,17-20,29,32-33,40-47,64,75-76H,9-10,15-16,21-28,30-31H2,1-3H3,(H2,60,77)(H,65,86)(H,66,81)(H,67,78)(H,68,82)(H,69,79)(H,70,80)(H,71,85)(H,72,83)(H,73,84)(H4,61,62,63)/t33-,40+,41+,42+,43+,44-,45+,46+,47+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQKMKQJDJGQSDZ-SZYFUYGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCC(=O)N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)[C@@H]6CCC(=O)N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H79N15O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1206.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54784-44-0 | |

| Record name | LHRH, Phe(2)-ala(6)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054784440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Phe2,D-Ala6-luteinizing hormonereleasing hormon | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | WY-18185 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0CH971OO9V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Investigations of D Phe2,d Ala6 Lh Rh Antagonism

Competitive Receptor Binding of [D-PHE2,D-ALA6]-LH-RH to GnRH Receptors

The antagonistic activity of [D-PHE2,D-ALA6]-LH-RH is predicated on its ability to bind to GnRH receptors on pituitary gonadotrope cells with high affinity, yet without eliciting an agonistic response. This competitive binding effectively blocks the endogenous GnRH from accessing its receptor, thereby preventing the initiation of the signaling pathway responsible for gonadotropin release.

Inhibition of Pituitary Gonadotropin Secretion by [D-PHE2,D-ALA6]-LH-RH

By competitively inhibiting the binding of GnRH to its receptor, [D-PHE2,D-ALA6]-LH-RH effectively suppresses the secretion of both luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary.

Suppression of Luteinizing Hormone (LH) Release

Research has demonstrated the inhibitory effect of [D-PHE2,D-ALA6]-LH-RH on LH release. In comparative studies with other GnRH antagonists, [D-PHE2,D-ALA6]-LH-RH was shown to inhibit the release of LH induced by LH-RH in immature male rats. nih.gov This suppression of LH is a direct consequence of the blockade of GnRH receptors, preventing the signaling cascade that leads to LH synthesis and secretion.

Suppression of Follicle-Stimulating Hormone (FSH) Release

Similar to its effect on LH, [D-PHE2,D-ALA6]-LH-RH also suppresses the secretion of FSH. The aforementioned comparative study in rats confirmed that [D-PHE2,D-ALA6]-LH-RH inhibited FSH release that is typically induced by LH-RH. nih.gov The mechanism for this suppression is identical to that for LH, involving the competitive antagonism of GnRH at the pituitary level.

| Compound | Effect on LH Release | Effect on FSH Release | Comparative Potency Note |

|---|---|---|---|

| [D-PHE2,D-ALA6]-LH-RH | Inhibitory | Inhibitory | Showed inhibitory effects, though another analog, [D-Phe2, D-Leu6]-LH-RH, demonstrated more complete inhibition over a longer duration in a comparative study. nih.gov |

Preclinical Characterization of D Phe2,d Ala6 Lh Rh Biological Activities

Effects on Ovulation and Female Reproductive Physiology

Studies in animal models have demonstrated the potent effects of [D-PHE2,D-ALA6]-LH-RH on key aspects of female reproductive physiology, particularly ovulation and the associated hormonal surges.

Antiovulatory Efficacy of [D-PHE2,D-ALA6]-LH-RH

[D-PHE2,D-ALA6]-LH-RH has been shown to be an active anti-ovulatory agent in both rats and rabbits. When administered on the afternoon of proestrus in cycling rats, this compound effectively inhibits ovulation that would typically occur the following morning.

Comparative studies have been conducted to assess the antiovulatory potency of [D-PHE2,D-ALA6]-LH-RH relative to other LH-RH analogs. For instance, in a study comparing it with [D-Phe2, D-Leu6]-LH-RH, both peptides inhibited ovulation in rats. However, the incorporation of D-Leucine at position six resulted in a more complete inhibition of ovulation compared to the D-Alanine substitution in [D-PHE2,D-ALA6]-LH-RH, suggesting that the amino acid at this position influences the compound's inhibitory potency nih.gov.

Table 1: Comparative Antiovulatory Efficacy of LH-RH Analogs in Rats

| Compound | Animal Model | Effect on Ovulation | Relative Potency |

|---|---|---|---|

| [D-PHE2,D-ALA6]-LH-RH | Rat | Inhibition of Ovulation | Less potent than [D-Phe2, D-Leu6]-LH-RH nih.gov |

| [D-Phe2, D-Leu6]-LH-RH | Rat | Complete Inhibition of Ovulation | More potent than [D-PHE2,D-ALA6]-LH-RH nih.gov |

Inhibition of Pre-Ovulatory Gonadotropin Surges

A key mechanism underlying the antiovulatory effect of [D-PHE2,D-ALA6]-LH-RH is its ability to dampen the pre-ovulatory surge of gonadotropins. Research in rats has demonstrated that administration of this compound diminishes the proestrous surge of both luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This suppression of the critical gonadotropin surge prevents the final stages of follicular maturation and the subsequent release of the oocyte.

Modulation of Hypothalamic-Pituitary-Gonadal Axis Components by [D-PHE2,D-ALA6]-LH-RH

The influence of [D-PHE2,D-ALA6]-LH-RH extends to the components of the hypothalamic-pituitary-gonadal (HPG) axis, the central regulatory system of reproduction.

Impact on Stalk-Median Eminence LHRH Activity

Detailed preclinical studies specifically investigating the direct impact of [D-PHE2,D-ALA6]-LH-RH on the activity of LHRH in the stalk-median eminence were not identified in the reviewed scientific literature. The primary mechanism of action for LH-RH analogs involves competitive binding to LH-RH receptors on the pituitary gonadotrophs, thereby affecting the release of LH and FSH. While this downstream effect is well-documented, direct measurement of LHRH content and release from the median eminence following administration of this specific analog has not been extensively reported.

Influence on Circulating LHRH Levels

Information regarding the influence of [D-PHE2,D-ALA6]-LH-RH on circulating levels of endogenous LHRH is not available in the current body of scientific literature. The study of circulating LHRH is technically challenging due to its short half-life and pulsatile release. Research has predominantly focused on the effects of LH-RH analogs on the more readily measurable downstream hormones, LH and FSH.

Contraceptive Potential of [D-PHE2,D-ALA6]-LH-RH in Research Models

The potent anti-ovulatory and gonadotropin-suppressing activities of [D-PHE2,D-ALA6]-LH-RH have led to investigations into its potential as a contraceptive agent in research settings. Studies in rats have shown that pre-coital administration of the compound can prevent pregnancy. This contraceptive effect is directly linked to its ability to inhibit the physiological events leading to successful ovulation and fertilization. The anti-fertility properties are observed only during the cycle of administration, with no lasting effects on the vaginal cycle or the weights of the ovaries and uterus in acute studies.

Table 2: Summary of Contraceptive-Related Activities of [D-PHE2,D-ALA6]-LH-RH in Rats

| Biological Activity | Observed Effect | Research Model |

|---|---|---|

| Antiovulatory Efficacy | Inhibition of ovulation | Rat |

| Gonadotropin Surge | Dampens pre-ovulatory LH and FSH surge | Rat |

| Pregnancy Prevention | Prevents pregnancy with pre-coital administration | Rat |

Structure Activity Relationship Sar Studies of Gnrh Antagonists: Lessons from D Phe2,d Ala6 Lh Rh

Contribution of D-Phenylalanine at Position 2 to Antagonistic Activity

In the native GnRH peptide, the histidine residue at position 2 (His2) is considered crucial for receptor binding and subsequent activation. nih.gov Early research indicated that substitutions at this position often lead to a significant loss of biological activity, highlighting its importance in maintaining the proper conformation for receptor interaction. nih.gov

However, the goal in designing antagonists is to achieve strong receptor binding without triggering activation. SAR studies revealed that substituting the native L-amino acid at position 2 with a D-amino acid, particularly one with an aromatic side chain like D-Phenylalanine (D-Phe), is a key strategy for developing potent antagonists. The preference for D-isomers at the N-terminal positions (1, 2, and 3) of GnRH antagonists is a well-established principle. nih.gov This substitution serves two primary functions: it helps to stabilize a peptide conformation that is favorable for receptor binding but not for activation, and it increases resistance to enzymatic degradation, thereby extending the peptide's biological half-life. nih.govnih.gov

Research has demonstrated that the introduction of D-Phe can enhance the binding affinities of GnRH peptides to their receptor. nih.gov For instance, the development of simplified antagonists has shown that incorporating D-Phe at position 2 can retain high antiovulatory potency, even when other complex or labile residues are removed. nih.gov More advanced antagonists often feature modified D-Phe residues, such as D-(4-chloro)phenylalanine (D-pClPhe), to further optimize hydrophobic interactions and antagonistic potency. nih.govnih.gov

Role of D-Alanine at Position 6 in the Inhibitory Profile

The substitution of the native glycine (B1666218) (Gly) residue at position 6 is arguably the most significant modification in the conversion of the native GnRH agonist peptide into an antagonist. Glycine, being achiral, provides a high degree of conformational flexibility to the peptide backbone. nih.gov Replacing Gly6 with a D-amino acid, such as D-Alanine (D-Ala), introduces a critical conformational constraint. nih.govnih.gov

This substitution is known to promote the formation of a specific bend in the peptide's structure, known as a β-II' turn. nih.gov This turn stabilizes the folded conformation of the antagonist, bringing its N-terminal and C-terminal ends closer together, which is essential for effective receptor interaction. nih.gov The stabilization of this conformation significantly increases the binding affinity of the analogue to the GnRH receptor. nih.govnih.govresearchgate.net Furthermore, the presence of a D-amino acid at position 6 reduces the peptide's susceptibility to metabolic clearance, enhancing its potency and duration of action. nih.govnih.govresearchgate.net

The choice of the specific D-amino acid at position 6 also influences other properties. While early antagonists incorporated residues with basic side chains like D-Arginine (D-Arg), these were found to induce histamine (B1213489) release, a significant clinical limitation. nih.gov The selection of a neutral amino acid like D-Ala helps to circumvent this issue while still providing the necessary conformational constraint for high-affinity binding and potent antagonistic activity.

Comparative SAR Analysis: [D-PHE2,D-ALA6]-LH-RH vs. Analogues with Alternative D-Amino Acid Substitutions

To understand the impact of the side chain of the D-amino acid at position 6, comparative studies have been performed. A direct comparison between [D-PHE2,D-ALA6]-LH-RH and [D-PHE2,D-LEU6]-LH-RH in rats revealed significant differences in their inhibitory profiles. nih.gov While both peptides effectively inhibited the release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) induced by LH-RH, the analogue containing D-Leucine (D-Leu) at position 6 demonstrated superior potency and a longer duration of action. nih.gov

| Compound | Activity Metric | Observation | Reference |

|---|---|---|---|

| [D-PHE2,D-ALA6]-LH-RH | Gonadotropin Suppression (4h post-injection) | Suppressive effect was no longer present. | nih.gov |

| [D-PHE2,D-LEU6]-LH-RH | Gonadotropin Suppression (4h post-injection) | Continued to suppress LH and FSH release. | nih.gov |

| [D-PHE2,D-ALA6]-LH-RH | Inhibition of Ovulation | Less complete inhibition. | nih.gov |

| [D-PHE2,D-LEU6]-LH-RH | Inhibition of Ovulation | More complete inhibition. | nih.gov |

The evolution from early analogues like [D-PHE2,D-ALA6]-LH-RH to third- and fourth-generation GnRH antagonists has been driven by extensive SAR studies aimed at optimizing potency, duration of action, and physicochemical properties while minimizing side effects. These advanced structures feature multiple substitutions with unnatural and D-amino acids.

Modern clinically approved antagonists such as Cetrorelix and Ganirelix incorporate complex, unnatural amino acids at multiple positions. mdpi.com For example, substitutions at positions 1, 2, 3, 6, and 8 are common. taylorandfrancis.com At position 6, to avoid the histamine-releasing properties of basic residues like D-Arg (which is present in Ganirelix), many newer antagonists like Cetrorelix and Teverelix utilize neutral, hydrophilic D-amino acids such as D-Citrulline. nih.govnih.govmdpi.com Further modifications at positions 5 and 6 with p-ureido-phenylalanines have been explored to increase hydrogen bonding opportunities, enhance hydrophilicity, and significantly prolong the duration of action, leading to long-acting antagonists like FE200486. acs.orgnih.govpatsnap.com These strategic modifications have led to the development of antagonists with improved clinical profiles for use in assisted reproduction and for treating hormone-dependent diseases. mdpi.com

| Compound | Position 2 Substitution | Position 6 Substitution | Key Feature | Reference |

|---|---|---|---|---|

| [D-PHE2,D-ALA6]-LH-RH | D-Phe | D-Ala | Early-generation antagonist, neutral residue at Pos. 6. | nih.gov |

| [D-PHE2,D-LEU6]-LH-RH | D-Phe | D-Leu | Increased potency and duration vs. D-Ala6 analogue. | nih.gov |

| Ganirelix | D-pClPhe | D-Arg | Third-generation antagonist with basic residue at Pos. 6. | nih.govtaylorandfrancis.com |

| Cetrorelix | D-pClPhe | D-Cit | Third-generation antagonist with neutral, hydrophilic residue at Pos. 6 to reduce histamine release. | nih.govnih.gov |

| FE200486 | D-pClPhe | D-4Aph(carbamoyl) | Long-acting antagonist with ureido-phenylalanine derivative at Pos. 6. | acs.orgnih.gov |

Experimental Methodologies and in Vivo Models for D Phe2,d Ala6 Lh Rh Research

Animal Models for Evaluating GnRH Antagonism

Animal models are indispensable for assessing the physiological effects of GnRH antagonists. Specific models are chosen to evaluate distinct aspects of the compound's activity, from its direct impact on pituitary hormone secretion to its ultimate effect on reproductive cycles.

Immature male rat assays are a fundamental tool for quantifying the anti-gonadotropin releasing activity of GnRH analogues. In these models, the administration of a GnRH antagonist is evaluated for its ability to suppress the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) that is induced by a subsequent challenge with exogenous LH-RH.

Research comparing [D-PHE2,D-ALA6]-LH-RH with other analogues, such as [D-PHE2, D-Leu6]-LH-RH, has demonstrated that both peptides can inhibit LH and FSH release in this model. However, the duration of action can differ. For instance, while both compounds show inhibitory effects, [D-PHE2, D-Leu6]-LH-RH was found to maintain its suppressive effect on both LH and FSH for a longer period compared to [D-PHE2,D-ALA6]-LH-RH. Specifically, four hours post-injection, the suppressive activity of [D-PHE2,D-ALA6]-LH-RH was diminished, whereas [D-PHE2, D-Leu6]-LH-RH continued to suppress gonadotropin release. thesciencepublishers.com This highlights the importance of such assays in discerning subtle but significant differences in the potency and duration of action among various GnRH antagonists.

| Compound | Inhibition of LH Release (at 4 hours) | Inhibition of FSH Release (at 4 hours) |

|---|---|---|

| [D-PHE2,D-ALA6]-LH-RH | Diminished | Diminished |

| [D-PHE2, D-Leu6]-LH-RH | Sustained | Sustained |

To assess the anti-ovulatory potential of GnRH antagonists, regularly cycling female rats are utilized. These models are critical for determining a compound's ability to interfere with the pre-ovulatory LH surge, a key event in the female reproductive cycle. The timing of administration of the antagonist is crucial and is typically done on the afternoon of proestrus.

In comparative studies, [D-PHE2,D-ALA6]-LH-RH has been shown to inhibit ovulation in cycling rats. However, its potency in this model has been found to be less than that of other analogues. For example, when administered in equal doses, [D-PHE2, D-Leu6]-LH-RH demonstrated a more complete inhibition of ovulation on the morning of estrus compared to [D-PHE2,D-ALA6]-LH-RH. thesciencepublishers.com This suggests that the structural modification at position six of the peptide chain significantly influences its anti-ovulatory efficacy.

| Compound | Ovulation Inhibition |

|---|---|

| [D-PHE2,D-ALA6]-LH-RH | Partial |

| [D-PHE2, D-Leu6]-LH-RH | More Complete |

In addition to cycling rat models, ovulation suppression studies are also conducted in hamsters and anesthetized rats. These models often involve inducing ovulation with an injection of LH-RH after blocking the spontaneous pre-ovulatory LH surge with a barbiturate (B1230296) like phenobarbital (B1680315) or Nembutal. This allows for a controlled assessment of an antagonist's ability to counteract the effects of a known amount of LH-RH.

Studies have examined the efficacy of a series of peptide antagonists of LH-RH, including [D-PHE2,D-ALA6]-LH-RH, in suppressing LH-RH-induced ovulation in both phenobarbital-blocked hamsters and Nembutal-blocked rats. researchgate.netethernet.edu.et It was observed that [D-PHE2,D-ALA6]-LH-RH, among other analogues, could suppress ovulation to varying degrees. researchgate.netethernet.edu.et Interestingly, some of these analogues also exhibited a degree of intrinsic agonistic activity. researchgate.netethernet.edu.et The research indicated that for ovulation to be suppressed, serum LH levels needed to be reduced below a certain threshold (e.g., less than 5 ng/ml in one study). researchgate.netethernet.edu.et

Biochemical and Immunological Techniques for Endocrine Parameter Quantification

The evaluation of GnRH antagonists necessitates the precise measurement of various endocrine parameters, primarily the levels of LH and FSH in serum or plasma. Radioimmunoassay (RIA) is a cornerstone technique used for this purpose.

RIA is a highly sensitive and specific immunological assay that works on the principle of competitive binding. In a typical RIA for LH or FSH, a known quantity of radiolabeled hormone (e.g., ¹²⁵I-LH) competes with the unlabeled hormone present in the biological sample for a limited number of binding sites on a specific antibody. By measuring the amount of radioactivity in the antibody-bound fraction, the concentration of the hormone in the sample can be determined by comparing it to a standard curve. This technique has been fundamental in generating the quantitative data that underpins our understanding of how antagonists like [D-PHE2,D-ALA6]-LH-RH modulate gonadotropin secretion.

In Vitro Systems for Receptor Binding Characterization

To elucidate the mechanism of action of GnRH antagonists at the molecular level, in vitro systems are employed to characterize their binding to the GnRH receptor. These assays are typically conducted using preparations of pituitary cell membranes, which are rich in GnRH receptors, or with cultured pituitary cells.

The primary method used is the competitive receptor binding assay. In this setup, a radiolabeled GnRH analogue (the radioligand) is incubated with the pituitary membrane preparation in the presence of varying concentrations of the unlabeled antagonist being tested, such as [D-PHE2,D-ALA6]-LH-RH. The antagonist competes with the radioligand for binding to the GnRH receptors. The effectiveness of the antagonist in displacing the radioligand is a measure of its binding affinity for the receptor. By analyzing the displacement curve, key parameters such as the half-maximal inhibitory concentration (IC₅₀) can be determined, which reflects the antagonist's potency in binding to the receptor. These in vitro binding studies are crucial for understanding the structure-activity relationships of different GnRH analogues and for the initial screening of new potential antagonists.

Broader Academic Implications and Future Directions in D Phe2,d Ala6 Lh Rh Research

Contributions to Fundamental Understanding of GnRH Receptor Dynamics

Research on [D-PHE2,D-ALA6]-LH-RH and related first-generation antagonists has been instrumental in elucidating the complex dynamics of the GnRH receptor (GnRH-R). Unlike GnRH agonists, which cause an initial surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) before downregulating the receptor, antagonists like [D-PHE2,D-ALA6]-LH-RH competitively block the receptor, providing a clearer window into the mechanics of receptor binding and signal transduction. nih.gov

Studies comparing potent antagonists to GnRH agonists revealed crucial differences in their interaction with the receptor at a molecular level. Antagonists were found to exhibit prolonged occupancy of the GnRH receptor. This persistent binding is attributed to a significantly slower dissociation rate from the receptor compared to agonist ligands. This sustained occupancy is a key factor in the antagonist's ability to cause a prolonged blockade of GnRH action.

Furthermore, investigations into the cellular fate of the receptor after binding to an antagonist versus an agonist have uncovered fundamental aspects of receptor internalization. While agonist binding rapidly leads to the endocytosis of the hormone-receptor complex, autoradiographic analysis showed that antagonist analogues remain bound at the cell surface for extended periods. This finding suggested that receptor activation is a necessary prerequisite for the rapid internalization of GnRH-receptor complexes, a critical insight into the lifecycle of G protein-coupled receptors. nih.gov The slow internalization of the receptor when bound to an antagonist, as demonstrated by these early analogues, helped to separate the process of binding from the process of activation and subsequent cellular processing. nih.gov

Utility of [D-PHE2,D-ALA6]-LH-RH as a Research Probe in Reproductive and Endocrine Physiology

The development of [D-PHE2,D-ALA6]-LH-RH provided researchers with a powerful tool to investigate the roles of LH and FSH in the reproductive cycle. By selectively and immediately inhibiting the release of these gonadotropins, this antagonist allows for the study of physiological processes that are dependent on the hypothalamic-pituitary-gonadal (HPG) axis. nih.gov

A key application of [D-PHE2,D-ALA6]-LH-RH as a research probe has been in the study of ovulation. In animal models, administration of the peptide on the afternoon of proestrus effectively blocks the pre-ovulatory surge of LH and FSH, thereby inhibiting ovulation. This demonstrates its utility in dissecting the precise hormonal triggers required for follicular rupture and oocyte release.

Moreover, by comparing the biological activity of [D-PHE2,D-ALA6]-LH-RH with other structurally similar analogues, researchers have been able to probe the structure-activity relationship of GnRH peptides. For instance, comparative studies with [D-Phe2, D-Leu6]-LH-RH revealed that the substitution at position 6 significantly impacts the potency and duration of action. Such studies are vital for understanding how subtle changes in peptide structure translate to functional differences at the physiological level.

Table 1: Comparative Anti-Ovulatory Activity of Early GnRH Antagonists in Rats

| Compound | Substitution at Position 6 | Relative Potency/Duration |

|---|---|---|

| [D-PHE2,D-ALA6]-LH-RH | D-Alanine | Less potent, shorter duration of action. Did not suppress LH/FSH release 4 hours post-injection. |

| [D-Phe2, D-Leu6]-LH-RH | D-Leucine | More potent, longer duration of action. Still suppressed LH/FSH release 4 hours post-injection and more completely inhibited ovulation. |

Exploration of Non-Gonadal Receptor Interactions: e.g., Substance P Receptor Antagonism by Related GnRH Analogues

The investigation of GnRH analogues has also prompted exploration into their potential interactions with other neuroendocrine systems, revealing a complex web of cross-talk between signaling pathways. One area of significant interest is the interplay between the GnRH system and tachykinins, such as Substance P (SP).

While GnRH analogues are designed for high-affinity binding to the GnRH receptor, the broader neuroendocrine context involves modulation by other neuropeptides. Research has shown that SP can influence the release of GnRH from the hypothalamus. nih.gov Studies in rats have demonstrated that SP stimulates the release of GnRH, which in turn leads to LH release from the pituitary. nih.gov This effect appears to be dependent on the hormonal environment, particularly the presence of estrogen, and can be blocked by a Substance P antagonist. nih.gov

Further research in primates has sought to clarify this relationship. While some studies suggest SP may act as a neuromodulator of the GnRH pulse generator, direct and potent stimulation of GnRH release by SP was not observed in monkeys. nih.gov However, the close proximity of SP- and kisspeptin-releasing fibers in the median eminence suggests a potential for interaction and modulation of the systems that control GnRH release. nih.gov The primary receptor for Substance P, the neurokinin-1 (NK1) receptor, is found in brain regions involved in emotional regulation, and nearly half of the Kiss1 neurons in the arcuate nucleus of female mice express the transcript for the NK1 receptor. nih.govmdpi.com This indicates that while GnRH analogues themselves may not be direct antagonists of SP receptors, the physiological axis they target is intricately modulated by the Substance P system.

Conceptual Framework for Designing Next-Generation GnRH Antagonists Based on [D-PHE2,D-ALA6]-LH-RH Research

The development of [D-PHE2,D-ALA6]-LH-RH and its contemporaries was a critical step in establishing the conceptual framework for designing modern GnRH antagonists. Since the elucidation of the GnRH decapeptide structure, over 2,000 analogues have been synthesized, with early antagonists providing the foundational structure-activity relationship (SAR) data. oup.comnih.gov

The key innovation in early antagonists was the substitution of the glycine (B1666218) at position 6 with a D-amino acid (like D-Alanine) and modifications at the N-terminus (like the D-Phenylalanine substitution at position 2). These changes were shown to be crucial for converting the native agonist into an antagonist with enhanced receptor binding affinity.

The research on these initial compounds established several core principles for antagonist design:

N-Terminus Modification: Substitutions in the first three amino acid positions are critical for blocking receptor activation.

Position 6 Substitution: Incorporating a D-amino acid at position 6 is essential for enhancing receptor binding affinity and antagonist potency.

Improving Stability and Potency: Subsequent research built upon these principles, introducing further modifications with unnatural amino acids to increase metabolic stability, prolong duration of action, and enhance potency.

The observation that substituting D-Alanine with D-Leucine at position 6 resulted in a more potent and longer-acting inhibitor was a direct lesson from these early analogues. This type of SAR study guided the rational design of third- and fourth-generation antagonists, which feature more complex and hydrophobic amino acid clusters to further optimize their pharmacological properties. mdpi.com While early antagonists were hampered by issues such as histamine (B1213489) release, the fundamental design concept of modifying the GnRH backbone, proven effective with molecules like [D-PHE2,D-ALA6]-LH-RH, paved the way for the development of clinically successful antagonists with improved safety profiles. mdpi.com

常见问题

Q. What experimental models are most suitable for studying the antagonistic effects of [D-Phe²,D-Ala⁶]-LH-RH on LH/FSH release?

Methodological Answer: Immature male rats are widely used due to their hormonal sensitivity. Subcutaneous injection protocols (e.g., 100 ng doses) reliably induce measurable changes in serum LH and FSH levels . Dose-response curves should be established to validate receptor saturation thresholds. For in vivo studies, ensure proper formulation (e.g., DMSO:Tween 80:Saline = 10:5:85) to maintain compound stability and bioavailability .

Q. How can solubility challenges of [D-Phe²,D-Ala⁶]-LH-RH in aqueous solutions be addressed for in vivo administration?

Methodological Answer: Use co-solvents like PEG300 or cyclodextrin derivatives (e.g., 20% SBE-β-CD in saline) to enhance solubility. Pre-test small batches to avoid precipitation, and employ sonication or gentle heating (≤50°C) if necessary. For oral studies, suspend the compound in 0.5% carboxymethyl cellulose (CMC) to ensure uniform dispersion .

Q. What are the primary molecular targets of [D-Phe²,D-Ala⁶]-LH-RH, and how do structural modifications (e.g., D-amino acids at positions 2 and 6) influence receptor binding?

Methodological Answer: The compound binds to pituitary LH-RH receptors, but its D-amino acid substitutions reduce enzymatic degradation, prolonging activity. Radioligand binding assays (e.g., using ¹²⁵I-labeled LH-RH) can quantify affinity shifts. Compare binding kinetics with native LH-RH to assess competitive inhibition .

Advanced Research Questions

Q. How do subcellular receptor dynamics (e.g., nuclear translocation) change after chronic [D-Phe²,D-Ala⁶]-LH-RH administration?

Methodological Answer: After antagonist treatment, membrane-bound LH-RH receptors downregulate, while nuclear binding sites increase. Use subcellular fractionation (e.g., differential centrifugation) followed by radioligand binding to quantify receptor redistribution. This internalization may explain prolonged suppression of gonadotropin release .

Q. What experimental strategies can resolve contradictions in LH/FSH suppression data across studies (e.g., dose-dependent vs. paradoxical hormone elevation)?

Methodological Answer: Discrepancies may arise from variations in animal age, hormonal status, or administration routes. Conduct meta-analyses of raw data from published studies, applying standardized normalization (e.g., baseline hormone levels as covariates). Use ANOVA with post hoc tests to identify confounding variables .

Q. How does [D-Phe²,D-Ala⁶]-LH-RH compare to newer LH-RH antagonists (e.g., cetrorelix) in terms of receptor occupancy and therapeutic efficacy?

Methodological Answer: Perform head-to-head binding assays under identical conditions (pH, temperature) to compare IC₅₀ values. In vivo, evaluate anti-ovulatory activity in primate models to assess clinical translatability. Include pharmacokinetic profiling (e.g., half-life, tissue distribution) to highlight formulation advantages .

Q. What molecular techniques can elucidate the interplay between [D-Phe²,D-Ala⁶]-LH-RH and downstream signaling pathways (e.g., MAPK/ERK)?

Methodological Answer: Combine RNA-seq or phosphoproteomics with LH-RH receptor knockdown models (CRISPR/Cas9) to identify signaling cascades. Use FRET-based biosensors to visualize real-time intracellular calcium flux post-treatment .

Data Analysis & Interpretation

Q. How should researchers handle batch-to-batch variability in [D-Phe²,D-Ala⁶]-LH-RH purity during large-scale in vivo studies?

Methodological Answer: Implement HPLC-UV or LC-MS for purity verification before each experiment. Include a reference standard in every assay to normalize inter-batch differences. Use multivariate regression to adjust for purity-related variability in statistical models .

Q. What statistical frameworks are optimal for analyzing non-linear dose-response relationships in LH-RH antagonist studies?

Methodological Answer: Apply four-parameter logistic (4PL) regression to model sigmoidal dose-response curves. For non-monotonic responses (e.g., biphasic effects), use segmented regression or Bayesian hierarchical models to account for heterogeneous variances .

Experimental Design Considerations

Q. How can researchers mitigate off-target effects of [D-Phe²,D-Ala⁶]-LH-RH in complex physiological systems?

Methodological Answer: Use conditional knockout models (e.g., Cre-Lox systems) to isolate LH-RH receptor-specific effects. Pair antagonist studies with agonist rescue experiments to confirm mechanistic specificity. Include sham-treated controls to account for solvent-induced artifacts .

Q. What in silico tools are available to predict the metabolic stability of [D-Phe²,D-Ala⁶]-LH-RH analogs?

Methodological Answer: Use molecular dynamics simulations (e.g., GROMACS) to assess peptide backbone flexibility and protease susceptibility. Combine with QSAR models trained on LH-RH degradation data to prioritize analogs with enhanced stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。